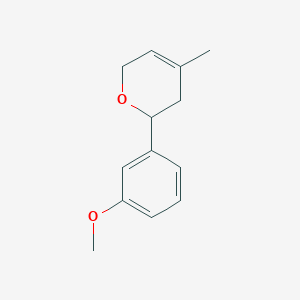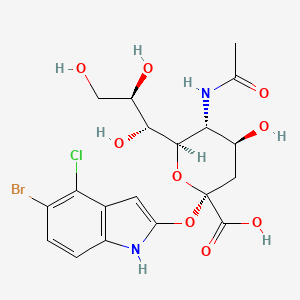![molecular formula C53H60N4O4 B15166081 5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 223717-84-8](/img/structure/B15166081.png)
5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
The synthesis of 5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione involves several steps. The synthetic route typically includes the formation of the benzo[cd]indole core, followed by the introduction of the pentan-2-yl group and the cyclopentylidene moiety. The final steps involve the addition of the pyrimidine trione structure and the methoxypropan-2-yl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of new products.
Aplicaciones Científicas De Investigación
5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Due to its potential biological activity, the compound is being investigated for its therapeutic properties, including its ability to act as an inhibitor or activator of specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Compared to other similar compounds, 5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include other benzo[cd]indole derivatives and pyrimidine trione compounds, which may share some properties but differ in their specific structures and reactivities.
Propiedades
Número CAS |
223717-84-8 |
|---|---|
Fórmula molecular |
C53H60N4O4 |
Peso molecular |
817.1 g/mol |
Nombre IUPAC |
5-[2,5-bis[2-(1-pentan-2-ylbenzo[cd]indol-2-ylidene)ethylidene]cyclopentylidene]-1-butyl-3-(1-methoxypropan-2-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C53H60N4O4/c1-8-11-32-54-51(58)50(52(59)57(53(54)60)36(6)33-61-7)47-39(28-30-43-41-22-12-18-37-20-14-24-45(48(37)41)55(43)34(4)16-9-2)26-27-40(47)29-31-44-42-23-13-19-38-21-15-25-46(49(38)42)56(44)35(5)17-10-3/h12-15,18-25,28-31,34-36H,8-11,16-17,26-27,32-33H2,1-7H3 |
Clave InChI |
HKDKYKJAUKEEQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C(=C2C(=CC=C3C4=CC=CC5=C4C(=CC=C5)N3C(C)CCC)CCC2=CC=C6C7=CC=CC8=C7C(=CC=C8)N6C(C)CCC)C(=O)N(C1=O)C(C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


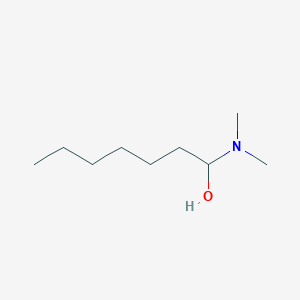
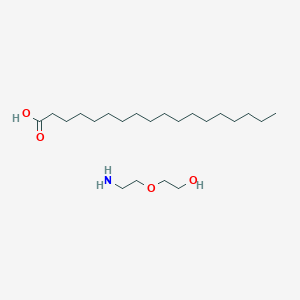
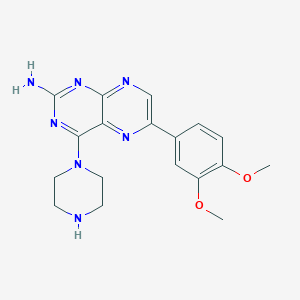
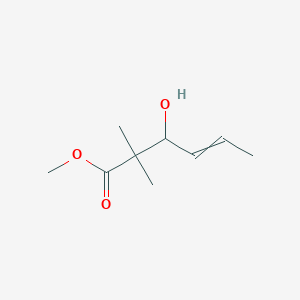
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B15166036.png)
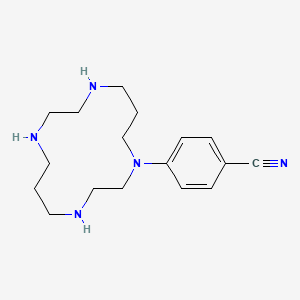
![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
![1-[(2,4,4,5,5,6,6,7,7,8,8,9,9,9-Tetradecafluorononyl)oxy]octadecane](/img/structure/B15166044.png)
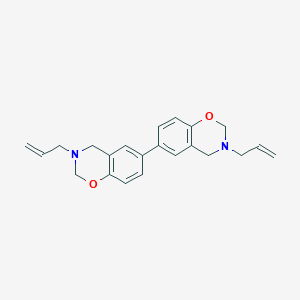
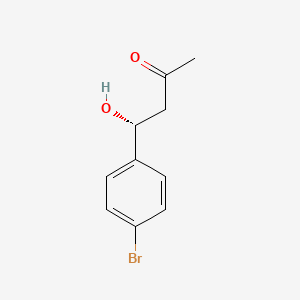
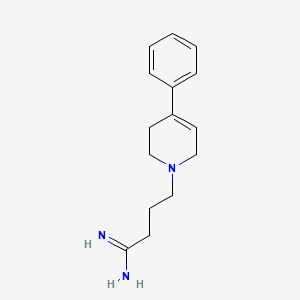
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
